Methyl 7-hydroxyquinoline-2-carboxylate
CAS No.:
Cat. No.: VC13885145
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | methyl 7-hydroxyquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)9-5-3-7-2-4-8(13)6-10(7)12-9/h2-6,13H,1H3 |
| Standard InChI Key | NPTHFHMFPKQBFE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 |
| Canonical SMILES | COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic quinoline system (a benzene fused to a pyridine ring). Key functional groups include:
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7-Hydroxyl group: Enhances hydrogen-bonding capacity and influences electronic distribution.
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2-Carboxylate methyl ester: Provides steric bulk and modulates solubility.
The IUPAC name is methyl 7-hydroxyquinoline-2-carboxylate, with the SMILES notation COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 . X-ray crystallography of analogous quinoline derivatives (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) reveals planar aromatic systems with intramolecular hydrogen bonds stabilizing the structure .
Table 1: Key Physicochemical Parameters
Synthesis and Optimization
Traditional Synthetic Routes
A patent-pending method (CN112500341B) outlines a seven-step synthesis starting from 6-bromoisatin :
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Condensation: Reacting 6-bromoisatin with pyruvic acid under alkaline conditions yields 7-bromoquinoline-2,4-dicarboxylic acid.
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Decarboxylation: Heating in nitrobenzene selectively removes the 2-carboxyl group.
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Esterification: Thionyl chloride in methanol converts the 4-carboxylic acid to a methyl ester.
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Functionalization: Palladium-catalyzed amination and subsequent hydrolysis steps introduce the hydroxyl group.
This route achieves a total yield of 55–79% per step, emphasizing scalability and cost-effectiveness .
Eco-Efficient Alternatives
Recent advances utilize furfural as a renewable feedstock. Li et al. (2019) demonstrated a one-pot synthesis of 2-quinaldic acids via acid-catalyzed cyclization, though direct application to methyl 7-hydroxyquinoline-2-carboxylate remains unexplored .
Applications in Medicinal Chemistry
Drug Intermediate
The methyl ester group serves as a protecting moiety, enabling further functionalization. For example:
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Amidation: Conversion to primary amides for enhanced bioavailability.
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Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at the 7-position .
Fluorescent Probes
Quinoline derivatives exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), making them candidates for bioimaging . Methyl 7-hydroxyquinoline-2-carboxylate’s hydroxyl group allows conjugation to targeting molecules (e.g., antibodies) .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
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